![molecular formula C21H24N2O6 B4301626 ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate](/img/structure/B4301626.png)
ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate
Overview
Description
Ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate is a chemical compound that belongs to the class of esters. It is also known as the ethyl ester of N-(2-methyl-6-nitrobenzoyl)-L-phenylalanine. This compound has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate involves the inhibition of the activity of cathepsin B and cathepsin L. These enzymes are involved in the degradation of extracellular matrix proteins and are overexpressed in various pathological conditions. By inhibiting the activity of these enzymes, ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate can prevent the degradation of extracellular matrix proteins and thus prevent the progression of pathological conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of cathepsin B and cathepsin L in a dose-dependent manner. In vivo studies have shown that this compound can reduce the severity of inflammation and pain in animal models of arthritis and osteoporosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate in lab experiments is its specificity towards cathepsin B and cathepsin L. This compound can selectively inhibit the activity of these enzymes without affecting the activity of other proteases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate. One direction is to investigate its potential applications in the treatment of other pathological conditions that involve the activity of cathepsin B and cathepsin L, such as cancer. Another direction is to develop more potent and selective inhibitors of these enzymes based on the structure of ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.
Scientific Research Applications
Ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate has potential applications in medicinal chemistry. It has been studied for its ability to inhibit the activity of enzymes such as cathepsin B and cathepsin L, which are involved in various pathological conditions including cancer, osteoporosis, and arthritis. This compound has also been investigated for its anti-inflammatory and analgesic properties.
properties
IUPAC Name |
ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c1-4-28-16-11-9-15(10-12-16)17(13-19(24)29-5-2)22-21(25)20-14(3)7-6-8-18(20)23(26)27/h6-12,17H,4-5,13H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRODDMXTKRMMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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